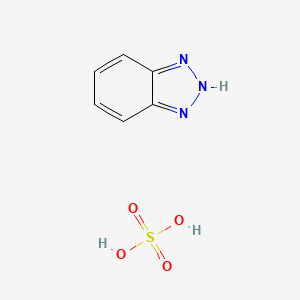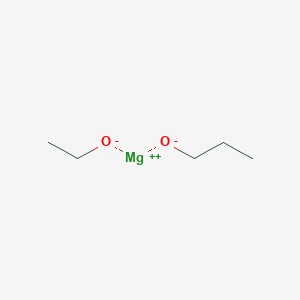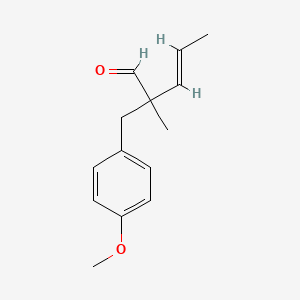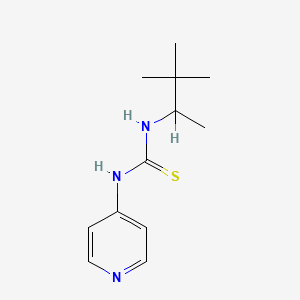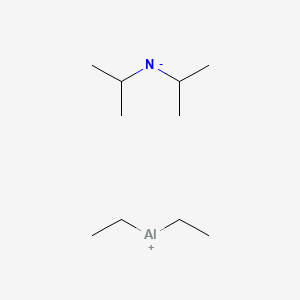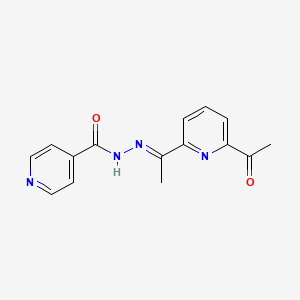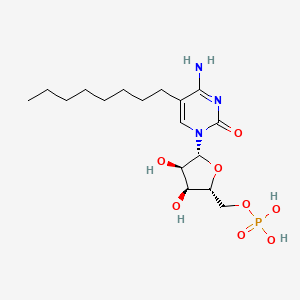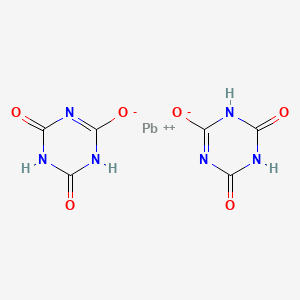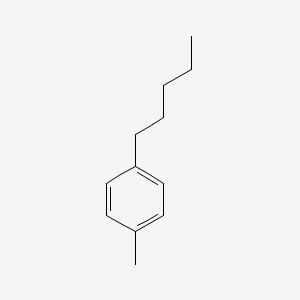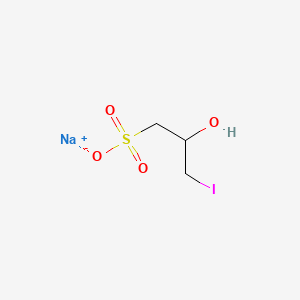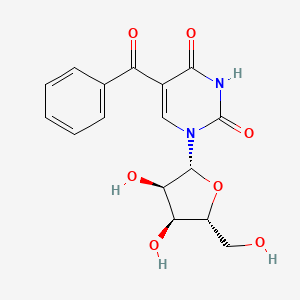
5-Benzoyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzoyluridine is a modified nucleoside derived from uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a benzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyluridine typically involves the benzoylation of uridine. One common method includes the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzoyluridine undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under specific conditions to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 5-hydroxyuridine.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 5-Hydroxyuridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Benzoyluridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its role in modifying RNA and DNA structures, potentially affecting gene expression and regulation.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in biochemical studies.
Wirkmechanismus
The mechanism of action of 5-Benzoyluridine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid functions. The benzoyl group can affect the stability and conformation of nucleic acids, potentially leading to disruptions in replication and transcription processes. This interference can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
5-Methyluridine: Similar structure but with a methyl group at the 5-position instead of a benzoyl group.
5-Fluorouridine: Contains a fluorine atom at the 5-position, widely used as an anticancer agent.
5-Hydroxyuridine: Has a hydroxyl group at the 5-position, known for its role in RNA modification.
Uniqueness of 5-Benzoyluridine: The presence of the benzoyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with proteins and enzymes. These properties make it a valuable tool in biochemical research and a promising candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
85372-91-4 |
|---|---|
Molekularformel |
C16H16N2O7 |
Molekulargewicht |
348.31 g/mol |
IUPAC-Name |
5-benzoyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16N2O7/c19-7-10-12(21)13(22)15(25-10)18-6-9(14(23)17-16(18)24)11(20)8-4-2-1-3-5-8/h1-6,10,12-13,15,19,21-22H,7H2,(H,17,23,24)/t10-,12-,13-,15-/m1/s1 |
InChI-Schlüssel |
ANFJQBUYDIHRPP-BPGGGUHBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


